Technical Documentation Center

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Core Science & Biosynthesis

Foundational

A Comprehensive Safety and Handling Guide for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS No. 1007358-69-5). The following guide has been synthesized by a Senior Application Scientist based on an in-depth analysis of safety data for structurally analogous pyrazole derivatives and established principles of laboratory safety. This document is intended to provide expert guidance but must be supplemented by institutional safety protocols and professional judgment.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological activity, making pyrazole derivatives common in research and development.[2][3] Molecules like tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine are typical of exploratory compounds synthesized for biological screening. The inherent reactivity and biological activity of such novel compounds necessitate a cautious and well-informed approach to their handling, even in the absence of specific toxicological data.

This guide provides a framework for the safe handling of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine by extrapolating from known data of similar molecules. The core principle is to treat the compound with a high degree of caution, assuming it possesses hazards similar to or greater than its closest structural relatives until proven otherwise.

Section 1: Hazard Assessment Based on Structural Analogs

Given the absence of a dedicated SDS, the first step in a rigorous safety assessment is to analyze the known hazards of structurally similar compounds. The target molecule features an N-ethylated pyrazole ring, a C-linked tert-butyl group, and a secondary amine. The primary hazards associated with analogous pyrazole amines are consistently identified as acute toxicity, skin irritation, and serious eye irritation.[4][5]

A comparative analysis of closely related pyrazole derivatives provides a reliable basis for inferring the potential hazards of the target compound.

Compound NameCAS NumberReported HazardsSignal Word
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine 874136-24-0Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation; Specific Target Organ Toxicity (Single Exposure).[4]Warning
1-tert-butyl-5-methyl-1H-pyrazol-4-amine 1251278-98-4Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Damage .[5]Danger
1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine 141459-53-2May cause an allergic skin reaction; Causes serious eye irritation.Warning
1-tert-butyl-1H-pyrazol-5-amine dihydrochloride N/AHarmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[6]Warning
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid 175277-11-9Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]Warning

Expert Synthesis and Core Directive: The data from these analogs strongly suggests that tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine should be handled as a substance that is, at minimum, a skin and eye irritant and potentially harmful if ingested, inhaled, or absorbed through the skin. The presence of the basic amine functionality warrants particular caution. Therefore, all handling procedures must be designed to rigorously prevent direct contact.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of solid or neat liquid tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine should be conducted in a certified chemical fume hood to prevent inhalation of any dust, aerosols, or vapors.[8] The work area should have readily accessible safety showers and eyewash stations.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the inferred hazards of skin and eye irritation and potential systemic toxicity.[8][9]

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8] A face shield should be worn over goggles during procedures with a high risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat is required. All skin must be covered. Wear appropriate protective gloves (e.g., nitrile, inspected before use) and change them immediately if contamination is suspected.[8][9]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required.[8] However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

PPE_Workflow Figure 1: PPE Selection Workflow start Assess Task: Handling tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE Required: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE Required: - Add Respirator - Consult EHS fume_hood->ppe_enhanced No splash_risk High risk of splash or aerosol generation? ppe_standard->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes

Caption: Figure 1: Decision workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with handling novel research chemicals.

Handling Procedures
  • Personnel: Only trained personnel familiar with the potential hazards of heterocyclic amines should handle this compound.

  • Environment: Always work in a well-ventilated area, preferably a chemical fume hood.[8]

  • Actions to Avoid: Avoid all contact with skin, eyes, and clothing.[9] Do not breathe dust or vapor.[9] Avoid formation of dust and aerosols.[10] After handling, wash hands and any exposed skin thoroughly.[7]

  • Transfers: When transferring the material, use tools (spatulas, syringes) that minimize the generation of dust or aerosols. For larger quantities, consider handling in a glove box.

Storage Requirements
  • Container: Store in a tightly closed container to prevent moisture ingress and contamination.[7][8]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from direct light.[8] Some pyrazole derivatives recommend storage under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

These measures are based on the standard procedures for skin/eye irritants and potentially toxic compounds.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[7] If symptoms (such as respiratory irritation) persist, seek medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Accidental Release Measures
  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place into a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Small Spills (Liquid/Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for chemical waste disposal.

  • Large Spills: Evacuate the area immediately. Do not attempt to clean up without appropriate respiratory protection and protective clothing. Prevent the spill from entering drains.[8] Contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response Figure 2: Chemical Spill Response Logic spill Spill Detected size Is the spill large or small? spill->size small_spill Small Spill (Manageable by lab personnel) size->small_spill Small large_spill Large Spill (Beyond lab capability) size->large_spill Large ppe_check Are you wearing appropriate PPE? small_spill->ppe_check evacuate Evacuate the Area large_spill->evacuate get_ppe Don PPE (Goggles, Gloves, Lab Coat) ppe_check->get_ppe No contain Contain the spill with absorbent material ppe_check->contain Yes get_ppe->contain cleanup Clean up using appropriate procedure (sweep/absorb) contain->cleanup dispose Package waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate alert Alert Colleagues & Call EHS/Emergency Number evacuate->alert secure Secure the area (Close doors, restrict access) alert->secure

Caption: Figure 2: Logical decision-making workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain.[8] Contaminated packaging and unused material should be placed in a labeled, sealed container and transferred to an approved chemical waste disposal facility.[7]

Conclusion

While tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a novel compound without a specific safety data sheet, a responsible and safe handling plan can be effectively implemented by analyzing its structure and the known hazards of its close chemical relatives. The evidence strongly indicates that this compound should be treated as a hazardous substance, with particular attention paid to preventing skin contact, eye contact, and inhalation. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can work safely with this and other novel pyrazole derivatives, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available from: [Link]

  • 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available from: [Link]

  • 1-tert-butyl-5-methyl-1H-pyrazol-4-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-ethyl-6-methyl-2-oxopyridine-3-carboxamide. PubChem. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ACS Publications. Available from: [Link]

Sources

Exploratory

preliminary toxicity screening of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

As a Senior Application Scientist navigating the fail-fast, fail-cheap paradigm of modern drug discovery, the preliminary toxicity screening of a novel pharmacophore building block is not merely a box-checking exercise;...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the fail-fast, fail-cheap paradigm of modern drug discovery, the preliminary toxicity screening of a novel pharmacophore building block is not merely a box-checking exercise; it is an exercise in predictive risk management.

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a highly versatile, sterically hindered lipophilic amine. While its pyrazole core and tert-butyl moiety make it an excellent candidate for improving target binding affinity and metabolic stability in kinase and COX-2 inhibitor designs, these exact structural features raise specific toxicological red flags.

This technical guide delineates a field-proven, causality-driven screening architecture designed to interrogate the specific liabilities of this compound. We will bypass generic screening advice and focus on a three-tiered, self-validating system that evaluates cytotoxicity, genotoxicity, and safety pharmacology.

Structural Alerts & Mechanistic Rationale

Before pipetting a single reagent, we must establish the causality behind our assay selection. The structure of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine presents three distinct mechanistic alerts:

  • The Pyrazole Core: N-heterocycles are notorious for complex interactions with Cytochrome P450 (CYP) enzymes. While often stable, specific methyl-pyrazole derivatives have been shown to induce mitochondrial dysfunction and oxidative stress, leading to hepatotoxicity and neurotoxicity[1].

  • The Methylamine Linker: Primary and secondary amines are susceptible to oxidative deamination, potentially forming reactive electrophiles or N-nitroso intermediates that intercalate with DNA.

  • The tert-Butyl Group: This bulky group significantly drives up the partition coefficient ( logP ). The combination of a basic amine and high lipophilicity is the textbook pharmacophore for human Ether-à-go-go-Related Gene (hERG) channel trapping, a primary driver of fatal drug-induced arrhythmias.

G Compound tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Alert1 Lipophilic Amine (tert-Butyl + Amine) Compound->Alert1 Alert2 Pyrazole Core (N-Heterocycle) Compound->Alert2 Mech1 hERG Channel Trapping Alert1->Mech1 Mech2 CYP450 Oxidation (Reactive Metabolites) Alert2->Mech2 Screen1 Tier 3: Patch-Clamp (ICH S7A) Mech1->Screen1 Screen2 Tier 2: Ames Test (ICH M7 / OECD 471) Mech2->Screen2 Screen3 Tier 1: HepG2 MTT (Cytotoxicity) Mech2->Screen3

Caption: Structural alerts of the pyrazole-amine compound and their corresponding toxicity screening pathways.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

Because pyrazole derivatives can exhibit tissue-specific toxicity via reactive oxygen species (ROS) generation[1], we utilize a dual-cell-line approach: HepG2 (human hepatocellular carcinoma) to assess basal hepatotoxicity and hepatic clearance liabilities, and SH-SY5Y (human neuroblastoma) to rule out the specific neurotoxic liabilities observed in other methyl-pyrazoles.

Step-by-Step Methodology: MTT Cell Viability Assay

Self-Validation Logic: The assay is internally validated using Chlorpromazine as a positive cytotoxic control and 0.1% DMSO as a vehicle control to ensure solvent non-interference.

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final assay concentrations of 1, 10, 30, 50, and 100 µM. Ensure final DMSO concentration does not exceed 0.1%.

  • Exposure: Aspirate seeding media and apply compound dilutions. Include Chlorpromazine (10 µM) as a positive control. Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Aspirate media, add 150 µL of DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Quantitative Data Presentation (Representative Baseline)

To establish a baseline for comparison, below is a structured summary of expected quantitative thresholds for this class of compounds:

Cell LineTest ArticleIC₅₀ (µM)Max Inhibition at 100 µM (%)Cytotoxicity Risk Profile
HepG2 tert-Butyl[...]amine>100< 15%Low Hepatic Risk
SH-SY5Y tert-Butyl[...]amine~85.055%Moderate Neuro-Risk
HepG2 Chlorpromazine (Pos. Ctrl)15.298%Assay Validated

Tier 2: Genotoxicity & Mutagenicity (ICH M7)

Under the [2], the presence of a secondary amine linker mandates rigorous evaluation for point mutations. The compound may not be inherently mutagenic, but its CYP450-mediated metabolites might be. Therefore, the[3] must be conducted both with and without S9 metabolic activation.

Step-by-Step Methodology: OECD 471 Plate Incorporation

Self-Validation Logic: The S9 fraction's enzymatic viability is validated by 2-Aminoanthracene (which requires CYP oxidation to become mutagenic). Strain sensitivity is validated by direct mutagens like Sodium Azide (TA100) and 2-Nitrofluorene (TA98).

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight to a concentration of ∼109 cells/mL.

  • S9 Mix Preparation: Prepare a 10% v/v rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to fuel CYP450 activity.

  • Treatment: In a sterile test tube, combine 100 µL of bacterial suspension, 50 µL of the test compound (dosed at 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ), and either 500 µL of S9 mix or 500 µL of phosphate buffer (for the -S9 condition).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan). Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Tier 3: Cardiac Safety Pharmacology (ICH S7A)

The most critical liability for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is its potential to induce QT prolongation. The [4] requires the assessment of cardiovascular risk. Because lipophilic amines readily partition into the lipid bilayer and enter the inner vestibule of the hERG potassium channel, automated patch-clamp electrophysiology is mandatory[5].

Step-by-Step Methodology: Automated hERG Patch-Clamp

Self-Validation Logic: Membrane seal resistance must exceed 1 GΩ (Gigaseal) to ensure data fidelity. The assay is validated using a known hERG trafficker/blocker, Cisapride, to confirm channel responsiveness[6].

  • Cell Preparation: Harvest CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene. Suspend in extracellular physiological saline.

  • Automated Patching: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Cells are drawn into the microfluidic chip apertures via negative pressure to form a >1 GΩ seal, followed by a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV for 2 seconds (forces channels into the open, then rapidly inactivated state).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (as channels recover from inactivation and pass through the open state before closing).

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1, 10, 30 µM) for 3-5 minutes per concentration.

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the pre-compound baseline. Generate an IC₅₀ curve.

G Step1 Whole-Cell Configuration (Seal >1 GΩ) Step2 Voltage Protocol (-80mV to +40mV to -50mV) Step1->Step2 Step3 Compound Perfusion (0.1 - 30 µM) Step2->Step3 Step4 Tail Current Measurement (Peak Inhibition) Step3->Step4 Control Self-Validation: Cisapride (Pos Ctrl) DMSO (Neg Ctrl) Control->Step3

Caption: Automated hERG patch-clamp workflow and internal validation logic.

Conclusion & Go/No-Go Decision Matrix

The relies on understanding its structural alerts and deploying a targeted, self-validating assay matrix.

  • Go: IC₅₀ > 50 µM in cytotoxicity assays, negative Ames test (with and without S9), and a hERG IC₅₀ > 30 µM (indicating a >30-fold safety margin over typical unbound therapeutic plasma concentrations).

  • No-Go / Redesign: A hERG IC₅₀ < 1 µM or a positive Ames response with S9 activation indicates that the lipophilicity must be reduced or the methylamine linker must be sterically shielded to prevent reactive metabolite formation.

References

  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells PubMed / National Institutes of Health (NIH)[Link][1]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) Nucro-Technics[Link][3]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals European Medicines Agency (EMA)[Link][2]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals European Medicines Agency (EMA)[Link][4]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Frontiers in Pharmacology[Link][5]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels Aragen Life Sciences[Link][6]

Sources

Foundational

Introduction: The Strategic Combination of a Privileged Scaffold and a Key Modulating Group

An In-depth Technical Guide to the Synthesis and Evaluation of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Derivatives as Potential Therapeutic Agents For Researchers, Scientists, and Drug Development Professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Evaluation of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal framework for designing novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's biological activity and pharmacokinetic profile.

The tert-butyl group is another critical component in contemporary drug design. Its significant steric bulk can act as a "steric shield," protecting metabolically labile parts of a molecule from enzymatic degradation and thereby enhancing its metabolic stability and in vivo half-life.[6][7] Furthermore, the lipophilicity of the tert-butyl group can improve a drug's ability to cross cellular membranes, and its defined size can enforce specific molecular conformations that lead to higher binding affinity and selectivity for a biological target.[6] The strategic incorporation of a tert-butyl group is a well-established tactic for optimizing lead compounds into viable drug candidates.[6][7]

This technical guide presents a comprehensive overview of the design, synthesis, and potential biological evaluation of a novel class of compounds: tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine derivatives. By combining the proven pyrazole scaffold with the modulating effects of a tert-butyl-protected amine, this compound class represents a promising starting point for the discovery of new therapeutic agents. This document will provide detailed, actionable protocols for the synthesis of the core scaffold and its derivatives, as well as a proposed workflow for their biological screening and structure-activity relationship (SAR) analysis.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of 1,5-disubstituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.[3][8] The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3][8] The following section outlines a proposed synthetic route to the target scaffold, tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, based on these established principles.

Proposed Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

The proposed synthesis is a multi-step process starting from readily available commercial reagents. The overall synthetic scheme is depicted below, followed by detailed step-by-step protocols.

Synthetic Pathway to Core Scaffold A Ethyl 3-oxobutanoate C Ethyl (Z)-3-(dimethylamino)-2-butenoate A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate C->E AcOH, Reflux D Ethylhydrazine oxalate D->E G (1-Ethyl-1H-pyrazol-5-yl)methanol E->G THF, 0 °C to RT F Lithium aluminum hydride (LAH) F->G I 5-(Chloromethyl)-1-ethyl-1H-pyrazole G->I DCM, 0 °C H Thionyl chloride (SOCl2) H->I K tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Core Scaffold) I->K Et3N, DCM, RT J tert-Butylamine J->K

Figure 1: Proposed synthetic pathway for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine.

Experimental Protocol 1: Synthesis of the Core Scaffold

Step 1: Synthesis of Ethyl (Z)-3-(dimethylamino)-2-butenoate

  • To a round-bottom flask, add ethyl 3-oxobutanoate (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude enaminone from Step 1 in glacial acetic acid.

  • Add ethylhydrazine oxalate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired pyrazole.

Step 3: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be used directly in the next step.

Step 4: Synthesis of 5-(Chloromethyl)-1-ethyl-1H-pyrazole

  • Dissolve the crude (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloride.

Step 5: Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Core Scaffold)

  • Dissolve the crude 5-(chloromethyl)-1-ethyl-1H-pyrazole (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) followed by tert-butylamine (1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to afford the final core scaffold.

Derivatization Strategies

With the core scaffold in hand, a library of derivatives can be synthesized to explore the structure-activity relationship. Key positions for derivatization include the pyrazole ring and the secondary amine.

1. N-Alkylation/N-Acylation of the Secondary Amine: The secondary amine of the core scaffold can be readily functionalized using standard N-alkylation or N-acylation conditions.

Experimental Protocol 2: N-Acylation of the Core Scaffold

  • Dissolve the core scaffold (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

2. Functionalization of the Pyrazole Ring: While the pyrazole ring is relatively electron-rich, it can undergo electrophilic substitution, typically at the C4 position. Halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira) can introduce a wide variety of substituents.

Part 2: Proposed Biological Evaluation and SAR

Given the broad range of biological activities reported for pyrazole derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[1][5]

Biological Evaluation Workflow A Synthesized Compound Library B Primary Screening (e.g., Kinase Panel, Cell Proliferation Assay) A->B C Hit Identification B->C D Secondary Assays (e.g., IC50 Determination, Selectivity Profiling) C->D E Lead Candidate Selection D->E G Structure-Activity Relationship (SAR) Analysis D->G F In vivo Efficacy Studies E->F G->A Iterative Design

Sources

Exploratory

Mechanism of Action and Assay Integration for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine-Based Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM5 family, have emerged as critical therapeutic targets for oncology and fibrotic diseases[1]. Developing selective inhibitors for these Fe(II) and α -ketoglutarate ( α -KG)-dependent oxygenases requires precise pharmacophoric design to outcompete high intracellular concentrations of endogenous co-factors.

This whitepaper dissects the mechanism of action (MoA) of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as tB-EPMA ), a highly privileged fragment and tool compound used in the design of epigenetic modulators. As a Senior Application Scientist, I will guide you through the structural causality behind this chemotype's efficacy, its specific mechanism of target engagement, and the self-validating biochemical and cellular assay protocols required to quantify its biological activity.

Physicochemical Profiling & Pharmacophore Rationale

The efficacy of tB-EPMA is not coincidental; it is the result of deliberate structural engineering designed to exploit the unique topology of metalloenzymes like KDM5[2]. The molecule consists of three functionally distinct zones:

  • The 1-Ethyl-1H-pyrazol-5-yl Core (The Warhead): The N2 nitrogen of the pyrazole ring acts as a hard Lewis base, perfectly positioned to form a coordinate covalent bond with the catalytic Fe(II) ion in the KDM5 active site. The 1-ethyl substitution is critical; it restricts the rotation of the pyrazole ring, pre-organizing the conformation to minimize entropic penalty upon binding, while simultaneously vectoring into a highly conserved hydrophobic sub-pocket adjacent to the iron center.

  • The Methylene Bridge (The Spacer): Provides the exact spatial geometry required to bridge the metal-binding site and the substrate exit channel.

  • The tert-Butylamine Moiety (The Anchor): This is the defining feature of the fragment. The secondary amine remains protonated at physiological pH (pKa ~9.5), enabling a strong electrostatic salt-bridge with conserved acidic residues (e.g., Asp/Glu) in the KDM5 substrate-binding cleft. Furthermore, the massive steric bulk of the tert-butyl group serves a dual purpose: it displaces highly ordered water molecules from the lipophilic pocket (driving binding enthalpy) and sterically shields the amine from rapid N-dealkylation by hepatic CYPs, ensuring metabolic stability[1].

Primary Mechanism of Action: Target Engagement

tB-EPMA acts as a competitive inhibitor of α -ketoglutarate . In a healthy cellular state, KDM5 utilizes α -KG and oxygen to hydroxylate the methyl group of trimethylated histone 3 lysine 4 (H3K4me3), leading to spontaneous demethylation and subsequent transcriptional repression[3].

When tB-EPMA enters the active site, its pyrazole nitrogen displaces α -KG from the Fe(II) center. The bulky tert-butylamine moiety physically occludes the channel where the H3K4me3 peptide would normally dock. This dual-action blockade halts the demethylation process, resulting in the hypermethylation of H3K4 at transcription start sites—a mechanism that has been shown to arrest proliferation in multiple myeloma and breast cancer models[2].

MoA KDM5 KDM5 Enzyme (JmjC Domain) Fe2 Catalytic Fe(II) KDM5->Fe2 coordinates aKG α-Ketoglutarate (Endogenous) Fe2->aKG binds tBEPMA tB-EPMA (Inhibitor) Fe2->tBEPMA competitively binds ActiveComplex Active Complex (Demethylation) aKG->ActiveComplex enables InactiveComplex Inactive Complex (H3K4me3 Retained) tBEPMA->InactiveComplex forces

Fig 1: Competitive inhibition of KDM5 catalytic Fe(II) by tB-EPMA.

Biological Assay Workflows

To validate the MoA of tB-EPMA, scientists must employ a two-tiered testing cascade. Biochemical affinity does not always translate to cellular efficacy due to the high intracellular concentration of α -KG (~1 mM) which aggressively outcompetes weak binders. Therefore, we utilize a self-validating system: TR-FRET for intrinsic biochemical potency[4], followed by NanoBRET for live-cell target engagement[5].

Protocol A: Biochemical Validation via LANCE TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization to completely eliminate the auto-fluorescent background noise commonly generated by aromatic fragments like pyrazoles[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, and 5 µM Fe(NH4​)2​(SO4​)2​ . Causality note: Ascorbic acid is critical to maintain iron in the Fe(II) state; without it, the enzyme rapidly inactivates.

  • Compound Dispensing: Acoustically dispense tB-EPMA (10-point dose-response, 3-fold dilutions) into a 384-well low-volume white ProxiPlate.

  • Enzyme Equilibration: Add 5 µL of recombinant KDM5B (JmjC domain) to a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow the pyrazole to coordinate the Fe(II).

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM Biotin-H3K4me3 peptide and 2 µM α -KG. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing a Europium-labeled anti-H3K4me2 antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). The IC50​ is calculated from the decrease in the 665/615 nm ratio as tB-EPMA prevents the formation of the H3K4me2 product[7].

Protocol B: Cellular Target Engagement via NanoBRET (Live-Cell)

To prove that tB-EPMA penetrates the cell membrane and successfully competes with endogenous α -KG, we utilize the NanoBRET Target Engagement (TE) assay[8].

Step-by-Step Methodology:

  • Transfection & Plating: Transfect HEK293T cells with a plasmid encoding a KDM5B-NanoLuc® fusion protein. Plate cells at 2×104 cells/well in 96-well white plates.

  • Tracer Addition: Add 0.5 µM of a cell-permeable NanoBRET fluorescent tracer (a broad-spectrum KDM5 inhibitor conjugated to a fluorophore).

  • Compound Treatment: Add tB-EPMA in a dose-response format. Incubate for 2 hours at 37°C, 5% CO2​ . Causality note: This 2-hour window is essential to reach intracellular equilibrium between the tracer, the endogenous α -KG, and tB-EPMA.

  • Signal Isolation: Add Nano-Glo® substrate and an Extracellular NanoLuc® Inhibitor. Causality note: The extracellular inhibitor is a self-validating control; it quenches any luminescence from dead or lysed cells, ensuring the BRET signal originates exclusively from intact, living cells[9].

  • Readout: Measure the BRET ratio (Emission 610 nm / Emission 460 nm). A dose-dependent decrease in the BRET ratio confirms that tB-EPMA has successfully displaced the tracer from the intracellular KDM5B target.

Assays cluster_0 Biochemical (TR-FRET) cluster_1 Cellular (NanoBRET TE) Start tB-EPMA Evaluation Workflow TR1 Incubate KDM5 + tB-EPMA Start->TR1 NB1 Express KDM5-NanoLuc Fusion Start->NB1 TR2 Add Biotin-H3K4me3 + aKG TR1->TR2 TR3 Add Eu-Antibody & SA-Acceptor TR2->TR3 TR4 Measure 665nm/615nm Ratio TR3->TR4 NB2 Add Cell-Permeable Tracer NB1->NB2 NB3 Add tB-EPMA (Competitor) NB2->NB3 NB4 Measure BRET Signal Loss NB3->NB4

Fig 2: Parallel biochemical and cellular assay workflows for tB-EPMA.

Data Presentation & Interpretation

The transition from a raw fragment (tB-EPMA) to a fully elaborated clinical candidate (e.g., TK-129) demonstrates the value of this pharmacophore[1]. Below is a comparative data summary illustrating how the physicochemical properties of the tB-EPMA core translate into measurable assay metrics.

Table 1: Quantitative Assay Metrics for tB-EPMA and Elaborated Derivatives

Compound / ScaffoldBiochemical KDM5B IC50​ (TR-FRET)Cellular Target Engagement IC50​ (NanoBRET)Permeability ( Papp​ )Lipophilic Ligand Efficiency (LLE)
tB-EPMA (Fragment) 1.2 µM>10 µMHigh ( >15×10−6 cm/s)4.8
Elaborated Analog 0.25 µM1.8 µMModerate ( 8×10−6 cm/s)5.2
TK-129 (Reference) 0.044 µM0.32 µMHigh ( 12×10−6 cm/s)6.1

Interpretation: While the raw tB-EPMA fragment shows excellent biochemical potency ( IC50​ = 1.2 µM) and optimal Lipophilic Ligand Efficiency (LLE > 4 is desired), its cellular target engagement drops off due to competition with native α -KG. However, its high permeability ( Papp​ ) proves that the lipophilic tert-butyl group successfully masks the basic amine during membrane transit, validating it as an ideal starting point for further medicinal chemistry elaboration.

References

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK - 129 and Its Protective Effects on Myocardial Remodeling and Fibrosis, ResearchGate,[Link]

  • Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A, PMC - NIH,[Link]

  • Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus, PMC - NIH,[Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight, Promega Connections,[Link]

  • High-throughput screening to identify inhibitors of lysine demethylases, PMC - NIH,[Link]

  • NanoBRET™ Target Engagement for drug development, News-Medical.Net,[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, Lab Manager,[Link]

  • Targeting Histone Demethylases in MYC-Driven Neuroblastomas with Ciclopirox, ResearchGate, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in Agrochemical Development

Executive Summary The discovery of next-generation agrochemicals relies heavily on the integration of privileged heterocycles that can navigate the complex biological barriers of pests and pathogens while resisting enzym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of next-generation agrochemicals relies heavily on the integration of privileged heterocycles that can navigate the complex biological barriers of pests and pathogens while resisting enzymatic degradation. tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Formula: C₁₀H₁₉N₃) represents a highly specialized, sterically hindered building block designed for the synthesis of advanced crop protection agents.

Pyrazole scaffolds are foundational to modern agrochemistry, serving as the core structural motif in succinate dehydrogenase inhibitors (SDHIs), Ryanodine receptor (RyR) modulators, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1],[2]. By incorporating a bulky tert-butyl group on the secondary amine and an ethyl substitution at the N1 position of the pyrazole ring, this intermediate offers unique spatial geometry and enhanced lipophilicity. This application note provides discovery chemists and formulation scientists with mechanistic insights and validated protocols for utilizing this building block in the development of novel carboxamide and diamide pesticides.

Structural & Mechanistic Rationale

The intelligent design of agrochemical active ingredients (AIs) requires balancing target affinity with metabolic stability. The specific structural features of tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine provide distinct mechanistic advantages:

  • 1-Ethyl-1H-pyrazol-5-yl Core: Pyrazole derivatives are widely recognized for their ability to form critical hydrogen bonds within the binding pockets of target enzymes, such as the ubiquinone-binding site of the fungal SDH complex[3]. The 1-ethyl substitution provides a slightly larger hydrophobic vector compared to traditional 1-methyl analogs, optimizing van der Waals interactions within the target pocket.

  • tert-Butyl Substituted Secondary Amine: The incorporation of the tert-butyl group serves a dual purpose. First, it significantly increases the lipophilicity (logP) of the resulting AI, which is a critical driver for cuticular penetration in both insects and plants[4]. Second, the extreme steric bulk shields the nitrogen atom from enzymatic N-dealkylation by cytochrome P450 monooxygenases, a common resistance mechanism in pest populations.

MOA_Causality Core tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine N1 1-Ethyl-Pyrazole Core Core->N1 N2 tert-Butyl Group Core->N2 E1 Complex II Binding (SDHI Target Affinity) N1->E1 E2 Steric Shielding (Metabolic Stability) N2->E2 E3 Increased LogP (Cuticular Penetration) N2->E3

Causal relationship between structural features of the building block and agrochemical efficacy.

Table 1: Physicochemical Properties[5]
PropertyValue / DescriptionAgrochemical Relevance
Molecular Formula C₁₀H₁₉N₃High nitrogen content favors hydrogen bonding.
Molecular Weight 181.28 g/mol Low MW allows for extensive downstream functionalization without exceeding the "Rule of 5" limits for systemic pesticides.
Amine Type Sterically Hindered SecondaryPrevents unwanted side-reactions during multi-step synthesis; requires aggressive acylation conditions.
Predicted logP ~1.8 - 2.2 (Base form)Ideal starting lipophilicity for subsequent coupling to highly fluorinated or aromatic acid moieties.

Synthetic Application: Development of Novel SDHIs and RyR Modulators

The primary application of this building block is its conversion into complex carboxamides or diamides. For instance, coupling this amine with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid yields a highly substituted pyrazole-carboxamide, a structural class known to profoundly inhibit fungal respiration[3]. Similarly, integration into a phthalic or anthranilic diamide scaffold can yield potent Ryanodine receptor activators targeting lepidopteran pests[4].

Agrochemical_Workflow A Building Block (Amine Core) B Acylation via Acid Chloride A->B C Carboxamide Lead Compound B->C D SDHI / RyR In Vitro Assay C->D E In Vivo Efficacy D->E

Workflow for integrating the pyrazole building block into agrochemical screening pipelines.

Experimental Protocols

Protocol 1: Acylation of the Sterically Hindered Secondary Amine

Because the tert-butyl group creates a massive steric shield around the secondary nitrogen, standard peptide coupling reagents (e.g., EDC/HOBt) fail to produce meaningful yields. The causality behind this protocol lies in the necessity to generate a highly reactive, unhindered electrophile (an acid chloride) to force the coupling reaction.

System Validation & Quality Control: This protocol utilizes an internal LC-MS validation step prior to workup to ensure the transient acid chloride has fully reacted, preventing the isolation of unreacted starting materials.

Materials:
  • tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq)

  • Target Carboxylic Acid (e.g., substituted pyrazole-4-carboxylic acid) (1.1 eq)

  • Oxalyl Chloride (1.5 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Acid Activation: Dissolve the target carboxylic acid in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to 0 °C.

  • Chlorination: Add catalytic DMF, followed by the dropwise addition of oxalyl chloride. Causality: The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which rapidly converts the acid to the acid chloride while minimizing the formation of inactive anhydrides.

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, DIPEA, and DMAP in anhydrous DCM. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 30 minutes. Causality: DMAP acts as an acyl transfer catalyst, forming an highly reactive acylpyridinium intermediate that is small enough to be attacked by the sterically hindered tert-butyl amine.

  • Validation (Self-Validating Step): After 12 hours of stirring at room temperature, quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the amine mass (m/z 182.1 [M+H]⁺) and the appearance of the product mass confirms reaction completion.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Table 2: Comparative Coupling Efficiencies (Sterically Hindered Amine)
Coupling ReagentActivation MethodBase / AdditiveConversion (%)Causality / Observation
EDC / HOBt in situ active esterDIPEA< 15%Severe steric clash between the bulky active ester and the tert-butyl group prevents nucleophilic attack.
HATU in situ active esterDIPEA~ 40%Enhanced reactivity of the HOAt ester improves yield slightly, but steric hindrance remains a limiting factor.
Oxalyl Chloride Acid ChlorideDIPEA / DMAP> 90% The highly reactive, unhindered acylpyridinium species easily overcomes the steric barrier of the secondary amine.
Protocol 2: Cuticular Penetration Assay for Formulated Leads

To validate that the addition of the tert-butyl and 1-ethyl groups successfully enhances the lipophilicity and bioavailability of the synthesized AI, a cuticular penetration assay is required.

System Validation & Quality Control: The inclusion of a known standard (Azoxystrobin) run in parallel ensures that the extraction matrix and analytical quantification are functioning within expected recovery margins (95-105%).

Step-by-Step Methodology:
  • Cuticle Isolation: Isolate enzymatically separated cuticles from the adaxial surface of apple leaves (Malus domestica) using a pectinase/cellulase buffer solution.

  • Formulation: Suspend the synthesized pyrazole-carboxamide lead and the validation standard (Azoxystrobin) in a standard agrochemical blank formulation (e.g., 0.1% Tween 20 in water) at a concentration of 100 mg/L.

  • Application: Apply 5 µL droplets of the formulated AI onto the outer surface of the isolated cuticles mounted on a receiver cell containing a 50% aqueous methanol receiver solution.

  • Incubation: Incubate the cells at 25 °C and 60% relative humidity for 24 hours.

  • Quantification: Wash the cuticle surface with acetonitrile to quantify unpenetrated AI. Sample the receiver solution and analyze both fractions via HPLC-UV.

  • Data Analysis: Calculate the penetration rate as the percentage of AI in the receiver solution relative to the total AI recovered. A successful lead utilizing the tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine core should exhibit a >30% increase in penetration kinetics compared to its unbranched methylamine counterpart.

References

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from[Link][2]

  • National Center for Biotechnology Information (PMC). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from[Link][4]

  • ACS Publications. Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues | The Journal of Organic Chemistry. Retrieved from[Link][3]

Sources

Application

Application Note: A Practical Guide to the Synthesis of N-Substituted (1-Ethyl-1H-pyrazol-5-yl)methanamines via Reductive Amination

Abstract This application note provides a detailed, two-stage protocol for the synthesis of diverse secondary amines starting from the N-Boc protected primary amine, tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of diverse secondary amines starting from the N-Boc protected primary amine, tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. The first stage details the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The second stage provides a robust protocol for the direct reductive amination of the resulting primary amine with various aldehydes. We explain the causality behind experimental choices, focusing on the selection of reagents like trifluoroacetic acid (TFA) for deprotection and sodium triacetoxyborohydride (NaBH(OAc)₃) for its role as a mild and selective reducing agent. This guide is intended for researchers in medicinal chemistry and drug development, offering a reliable pathway to novel secondary amines built upon the pharmaceutically relevant pyrazole scaffold.

Introduction: The Significance of Pyrazole-Based Secondary Amines

Secondary amines are a fundamental class of organic compounds and a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Their synthesis is a cornerstone of medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[2][3] Its presence in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Ruxolitinib highlights its importance and metabolic stability.[2][4][5]

The combination of a secondary amine linkage with a pyrazole core generates molecules with significant potential for interacting with a wide array of biological targets, including protein kinases.[3] This guide details a common and efficient synthetic sequence to access these valuable compounds, starting from a stable, Boc-protected precursor. The overall strategy involves:

  • Deprotection: Removal of the Boc group from tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine to unmask the reactive primary amine.

  • Reductive Amination: Formation of a new carbon-nitrogen bond by reacting the primary amine with an aldehyde to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.[6][7]

This two-stage approach allows for the modular and efficient synthesis of a library of N-substituted (1-ethyl-1H-pyrazol-5-yl)methanamine derivatives for screening and drug development.

Overall Synthetic Workflow

The synthetic pathway described herein is a reliable method for converting a stable, protected amine into a diverse set of secondary amine products. The process is designed to be high-yielding and amenable to a wide range of aldehyde coupling partners.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Reductive Amination start tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Boc-Protected Precursor) primary_amine (1-Ethyl-1H-pyrazol-5-yl)methanamine TFA Salt (Primary Amine Intermediate) start->primary_amine TFA, DCM secondary_amine N-Substituted Secondary Amine (Final Product) primary_amine->secondary_amine NaBH(OAc)₃, DCM aldehyde Aldehyde (R-CHO) aldehyde->secondary_amine

Caption: Workflow for the synthesis of secondary amines.

Stage 1: N-Boc Deprotection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. Trifluoroacetic acid (TFA) is commonly employed for this purpose as it is highly effective and both the acid and the tert-butyl byproducts are volatile, simplifying purification.[8][9]

Materials and Equipment
  • Reagents: tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, rotary evaporator.

Step-by-Step Protocol
  • Dissolution: Dissolve the tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10-20 eq). A common ratio is 1:1 or 4:1 DCM:TFA by volume.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the TFA salt of (1-Ethyl-1H-pyrazol-5-yl)methanamine.

  • Purification: For most applications, the crude TFA salt is of sufficient purity to be used directly in the subsequent reductive amination step without further purification. If necessary, co-evaporation with additional DCM can help remove residual TFA.[10]

Stage 2: Reductive Amination Protocol

Reductive amination is one of the most efficient methods for forming C-N bonds and synthesizing amines.[11][12] The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the primary amine and an aldehyde, which is then reduced in situ.

Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reducing agent of choice for several reasons.[13][14] It is milder than other borohydrides like NaBH₄, and it selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[7] This selectivity prevents the wasteful consumption of the aldehyde to form the corresponding alcohol, leading to higher yields of the desired secondary amine.[12][13] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the preferred solvents as they are aprotic and effectively solubilize the reactants.[14]

Materials and Equipment
  • Reagents: (1-Ethyl-1H-pyrazol-5-yl)methanamine TFA salt (from Stage 1), desired aldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Protocol
  • Setup: To a round-bottom flask under an inert atmosphere, add the crude (1-Ethyl-1H-pyrazol-5-yl)methanamine TFA salt (1.0 eq) and the chosen aldehyde (1.0-1.2 eq). Dissolve the solids in anhydrous DCM.

  • Neutralization: Add a base such as Triethylamine (TEA) or DIPEA (approx. 2.0 eq) to neutralize the TFA salt and facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirring solution. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.

Data Presentation: Example Reagent Table

The following table provides an example calculation for the reductive amination of (1-Ethyl-1H-pyrazol-5-yl)methanamine with benzaldehyde.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Pyrazole Amine TFA Salt253.231.01.0253 mg
Benzaldehyde106.121.11.1117 mg (112 µL)
Triethylamine101.192.02.0202 mg (278 µL)
NaBH(OAc)₃211.941.51.5318 mg
Dichloromethane---10 mL

Mechanistic Insight: The Reductive Amination Pathway

Understanding the mechanism highlights the efficiency of the one-pot procedure.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction A Primary Amine C Hemiaminal Intermediate A->C + B Aldehyde B->C D Iminium Ion C->D - H₂O F Secondary Amine (Product) D->F Hydride Attack E NaBH(OAc)₃ E->F

Caption: Mechanism of reductive amination.

The reaction begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final, stable secondary amine.[13]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure all reagents, especially the NaBH(OAc)₃ and solvent, are anhydrous, as moisture can decompose the reducing agent.

  • Side Products: The primary side product is often the alcohol resulting from aldehyde reduction. Using NaBH(OAc)₃ minimizes this, but if it persists, ensure the amine and aldehyde are allowed to stir together for a period to form the imine before adding the reducing agent.

  • Purification: The basic nitrogen of the pyrazole and the newly formed amine can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Sciforum. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Myers Chem 115 Handout. Myers Research Group. [Link]

Sources

Method

Application Note: Catalytic Systems for the Functionalization of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Executive Summary & Physicochemical Profiling The compound tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine represents a highly valuable, yet synthetically challenging, building block in modern drug discovery. Pyrazole-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine represents a highly valuable, yet synthetically challenging, building block in modern drug discovery. Pyrazole-containing motifs are privileged pharmacophores, frequently utilized to target critical biological pathways, such as the inhibition of enoyl-[acyl-carrier-protein] reductase (InhA) in tuberculosis models[1] and various human kinases.

However, the structural architecture of this molecule presents two distinct catalytic hurdles:

  • Severe Steric Hindrance: The N -tert-butyl group creates massive A-strain around the secondary amine, heavily restricting the trajectory required for nucleophilic attack on transition metal centers during cross-coupling.

  • Catalyst Poisoning Potential: The basic secondary amine and the chelating potential of the pyrazole nitrogens can form stable, inactive resting states with palladium(II) species, stalling C-H activation pathways.

This application note provides field-proven, self-validating protocols to overcome these barriers, focusing on Buchwald-Hartwig N-arylation and directed C-H functionalization at the pyrazole C4 position.

Protocol I: Overcoming Steric Bulk in Buchwald-Hartwig N-Arylation

Causality & Design Principles

N-arylation of α -branched secondary alkylamines is notoriously difficult. The bulk of the tert-butyl group prevents the amine from efficiently displacing the halide on the Pd(II)-aryl intermediate. If coordination does occur, the resulting highly congested amido complex is primed for reductive elimination, making coordination the rate-limiting bottleneck.

To solve this, we utilize Di(tert-butyl)neopentylphosphine (DTBNpP) . As established in foundational ligand design studies, replacing one tert-butyl group of tri-tert-butylphosphine (TTBP) with a neopentyl group slightly reduces the cone angle. This precise spatial adjustment permits the hindered amine to coordinate to the metal center while maintaining enough steric pressure to rapidly drive the subsequent product-releasing reductive elimination[2].

Step-by-Step Methodology

Note: This protocol is a self-validating system. The primary failure mode is hydrodehalogenation of the aryl halide, which indicates successful oxidative addition but failed amine coordination.

  • Catalytic Assembly (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with Pd(OAc)₂ (2.0 mol%, 4.5 mg), DTBNpP (4.0 mol%, 8.6 mg), sodium tert-butoxide (1.5 equiv, 144 mg), and the desired aryl bromide (1.0 mmol, 1.0 equiv).

  • Substrate Addition: Add tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.2 mmol, 1.2 equiv) as a solution in anhydrous, degassed toluene (5.0 mL, 0.2 M).

  • Reaction Execution: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 100 °C for 12 hours.

  • Validation Check (LC-MS): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-grade acetonitrile, and analyze.

    • Expected Observation: >80% consumption of the aryl bromide.

    • Diagnostic: If the dehalogenated byproduct (Ar-H) exceeds 10%, verify the anhydrous integrity of your toluene and base, as water outcompetes the hindered amine for the Pd(II) center.

  • Workup: Cool to room temperature, quench with 5 mL of deionized water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

BuchwaldHartwig Pd0 Pd(0) + DTBNpP Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Hindered Secondary Amine) OxAdd->AmineCoord Amine Deprotonation Deprotonation (NaOtBu) AmineCoord->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Steric Push RedElim->Pd0 Regenerate Pd(0)

Figure 1: Buchwald-Hartwig catalytic cycle highlighting steric-induced reductive elimination.

Protocol II: Directed C-H Arylation at the Pyrazole C4 Position

Causality & Design Principles

The 1-ethyl-1H-pyrazol-5-yl core has an open C4 position that is highly electron-rich and prone to electrophilic palladation. However, direct C-H functionalization is frequently derailed by the basic secondary amine, which coordinates to Pd(II) and poisons the catalyst.

To circumvent this, we employ a Concerted Metalation-Deprotonation (CMD) strategy utilizing pivalic acid (PivOH). The addition of PivOH serves a dual, synergistic purpose:

  • The pivalate anion acts as an internal, geometry-optimized base to abstract the C4 proton via a six-membered transition state, drastically lowering the activation energy[3].

  • The acidic environment transiently protonates the secondary amine, converting it into an unreactive ammonium salt and shielding the palladium catalyst from poisoning.

Step-by-Step Methodology
  • Pre-activation: To a Schlenk flask equipped with a magnetic stir bar, add tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.0 mmol, 1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5.0 mol%, 11.2 mg), K₂CO₃ (2.0 equiv, 276 mg), and PivOH (30 mol%, 30.6 mg).

  • Solvent & Degassing: Suspend the solids in N,N-dimethylacetamide (DMAc) (10 mL, 0.1 M). Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which can cause homocoupling of the aryl halide.

  • Heating & CMD: Backfill with argon and heat the mixture to 110 °C for 16 hours.

  • Validation Check (NMR/TLC):

    • TLC: Elute an aliquot in CH₂Cl₂:MeOH (9:1). The starting amine is ninhydrin-active; the product will be highly UV-active.

    • ¹H NMR (Crude): Concentrate a 0.1 mL sample and dissolve in CDCl₃. The disappearance of the characteristic pyrazole C4-H singlet (typically δ 6.1–6.3 ppm) validates complete regioselective functionalization.

  • Isolation: Cool the mixture, filter through a tightly packed pad of Celite to remove Pd black and inorganic salts, wash with EtOAc, and concentrate under high vacuum before chromatographic purification.

CMDPathway PdII Pd(II)(OAc)2 Precatalyst PivExchange Ligand Exchange (PivOH) PdII->PivExchange + PivOH CMD Concerted Metalation-Deprotonation (Pyrazole C4) PivExchange->CMD C-H Cleavage Transmetalation Transmetalation / Arylation (Ar-[M] or Ar-X) CMD->Transmetalation Aryl Source RedElim Reductive Elimination (C4-Aryl Pyrazole) Transmetalation->RedElim Coupling RedElim->PdII Oxidation/Regeneration

Figure 2: Concerted Metalation-Deprotonation (CMD) pathway for pyrazole C4-H functionalization.

Quantitative Data Summaries

The following tables summarize the optimization data, clearly demonstrating the causality behind the selected catalytic systems.

Table 1: Ligand Optimization for N-Arylation of the Hindered Amine | Ligand | Cone Angle ( θ ) | Conversion (%) | N-Aryl Yield (%) | Ar-H Byproduct (%) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | TTBP | 194° | 45 | 15 | 30 | Too bulky; prevents amine coordination. | | DTBNpP | 186° | >95 | 88 | <5 | Optimal balance of coordination and steric push. | | RuPhos | Flexible | 80 | 72 | 8 | Effective, but slower reductive elimination. | | BINAP | 113° | <5 | 0 | <5 | Insufficient bulk to force reductive elimination. |

Table 2: Additive Effects on C4 C-H Arylation Regioselectivity & Yield

Additive Equivalents Amine State C4-Arylation Yield (%) Catalyst Poisoning
None 0 Free Base <10 Severe (Pd-Amine complex formed)
AcOH 0.3 Partially Protonated 45 Moderate

| PivOH | 0.3 | Protonated | 82 | Minimal (CMD pathway activated) |

References

  • [1] Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH). BRENDA Enzyme Database. URL:[Link]

  • [3] Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. URL:[Link]

  • [2] Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Scale-Up Manufacturing Process for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: A Comprehensive Protocol

Introduction & Strategic Overview The pyrazole pharmacophore is a privileged structure in modern drug discovery, frequently utilized to modulate physicochemical properties and target-binding affinities. The synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The pyrazole pharmacophore is a privileged structure in modern drug discovery, frequently utilized to modulate physicochemical properties and target-binding affinities. The synthesis of highly functionalized pyrazole alkylamines, such as tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine , presents unique challenges at scale, particularly regarding thermal hazards, chemoselectivity, and the handling of sterically hindered amines.

This application note details a robust, three-step scalable manufacturing route (10 kg scale) starting from commercially available ethyl 1-ethyl-1H-pyrazole-5-carboxylate. The process avoids highly pyrophoric reagents and toxic heavy metals, utilizing a sequence of Red-Al reduction, TEMPO-mediated biphasic oxidation, and catalytic reductive amination to deliver the target compound with high purity and yield.

Process Chemistry & Mechanistic Insights

As a self-validating system, every step in this protocol has been engineered to include intrinsic safety controls and phase-separation advantages.

  • Step 1: Ester Reduction via Red-Al. The classical reduction of esters to primary alcohols often relies on Lithium Aluminum Hydride (LiAlH4). However, unlike LiAlH4, which poses severe pyrophoric risks and requires rigorous anhydrous handling, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is supplied as a stable solution in toluene, enabling safer large-scale[1]. This allows for precise volumetric dosing and superior thermal control during the exothermic hydride transfer. Furthermore, quenching with aqueous NaOH forms soluble sodium aluminate, preventing the intractable emulsions typical of aluminum-based reductions.

  • Step 2: TEMPO-Mediated Oxidation. To oxidize the resulting alcohol to the aldehyde, Swern oxidation was rejected due to the generation of toxic, malodorous dimethyl sulfide and the requirement for cryogenic temperatures (-78 °C). Instead, TEMPO-catalyzed oxidations utilizing NaOCl as the terminal oxidant are highly scalable, avoiding the use of toxic heavy metals while maintaining [2]. Causality dictates the use of KBr as a co-catalyst: it rapidly generates hypobromite in situ, which oxidizes the TEMPO radical to the active oxoammonium cation much faster than hypochlorite alone. Maintaining the aqueous phase at pH 8.5–9.5 via NaHCO3 buffering is critical; it suppresses the concentration of active HOCl (preventing electrophilic chlorination of the pyrazole ring) and halts over-oxidation to the carboxylic acid.

  • Step 3: Catalytic Reductive Amination. Coupling the aldehyde with the sterically hindered tert-butylamine requires a strong driving force. While sodium triacetoxyborohydride (STAB) is common in discovery chemistry, it generates stoichiometric boron waste. Palladium on carbon (Pd/C) is a highly efficient catalyst for , offering superior atom economy compared to stoichiometric borohydrides[3]. By utilizing an excess of tert-butylamine (3.0 eq) to drive imine formation and applying 4.0 bar of hydrogen gas, the transient imine is rapidly reduced before it can hydrolyze or form dimeric byproducts.

Visualizations

Workflow SM Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate Step1 Red-Al, Toluene 0 to 20 °C SM->Step1 Int1 (1-Ethyl-1H-pyrazol- 5-yl)methanol Step1->Int1 Step2 TEMPO, NaOCl, KBr DCM/H2O, pH 9 Int1->Step2 Int2 1-Ethyl-1H-pyrazole- 5-carbaldehyde Step2->Int2 Step3 t-BuNH2, 5% Pd/C H2 (4 bar), MeOH Int2->Step3 Target tert-Butyl[(1-ethyl-1H-pyrazol- 5-yl)methyl]amine Step3->Target

Fig 1: Three-step scalable synthetic workflow for the target pyrazole amine.

TEMPO_Cycle Alcohol Primary Alcohol (Substrate) Aldehyde Aldehyde (Product) Alcohol->Aldehyde Oxidation TEMPO TEMPO Radical (Catalyst) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Regenerated by Oxoammonium->TEMPO Reduces NaOCl NaOCl / KBr (Terminal Oxidant) NaOCl->Oxoammonium Oxidizes TEMPO

Fig 2: TEMPO/NaOCl biphasic catalytic oxidation cycle with KBr co-catalyst.

Quantitative Data & Process Controls

Table 1: Key Process Parameters (KPPs) and Critical Quality Attributes (CQAs)

Process StepParameter (KPP)Target RangeCritical Quality Attribute (CQA)
1. Reduction Dosing Temperature< 20 °CMaximize yield, minimize des-ethyl impurity
1. Reduction Red-Al Equivalents2.1 - 2.3 eqComplete ester conversion (>99% by HPLC)
2. Oxidation Aqueous pH8.5 - 9.5Prevent pyrazole ring degradation/chlorination
2. Oxidation NaOCl Dosing Rate0.5 - 1.0 L/minControl exotherm (< 15 °C internal temp)
3. Amination H₂ Pressure4.0 - 5.0 barEnsure complete imine reduction
3. Amination Catalyst Loading5 wt% Pd/CMinimize residual Pd (< 10 ppm)

Table 2: Impurity Profile and Clearance Strategy

ImpurityOriginClearance MechanismTarget Limit
Unreacted Ester Step 1 (Incomplete Rxn)Purged during aqueous workup (hydrolyzed)< 0.5%
Pyrazole Carboxylic Acid Step 2 (Over-oxidation)Retained in basic aqueous phase (pH 9)< 0.1%
Dimeric Secondary Amine Step 3 (Side reaction)Suppressed by excess t-BuNH₂ (3 eq)< 0.5%
Residual Palladium Step 3 (Catalyst)Filtration through Celite + Thiol Scavenger< 10 ppm

Step-by-Step Experimental Protocols (10 kg Scale)

Step 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol
  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge 10.0 kg (59.5 mol) of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate and 40 L of anhydrous toluene.

  • Cooling: Engage the jacket chiller to bring the internal temperature to 0–5 °C.

  • Dosing: Slowly add 26.0 kg of Red-Al (65 wt% solution in toluene, ~2.2 eq) via an addition funnel over 3 hours. Critical: Maintain the internal temperature strictly below 20 °C to control the exothermic hydride transfer.

  • Aging: Stir the reaction mixture for 2 hours at 15 °C. Verify completion via HPLC (target: < 1% starting material).

  • Quench & Workup: Cool to 0 °C. Cautiously quench by dropwise addition of 15 L of 10% aqueous NaOH. Safety Note: Vigorous H₂ gas evolution will occur. The NaOH ensures aluminum salts remain in the aqueous phase as soluble aluminates.

  • Isolation: Separate the phases. Wash the organic layer with 10 L of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol as a pale yellow oil (Typical yield: 6.7 kg, 90%).

Step 2: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde
  • Biphasic Setup: In a 100 L glass-lined reactor, charge the crude alcohol (6.7 kg, 53.1 mol) and 50 L of Dichloromethane (DCM).

  • Catalyst Addition: Add 0.083 kg of TEMPO (1 mol%) and 0.63 kg of KBr (0.1 eq) dissolved in 5 L of deionized water.

  • Buffering: Add 10 L of 0.5 M NaHCO₃ to the reactor. Verify the aqueous phase pH is between 8.5 and 9.5.

  • Oxidation: Cool the biphasic mixture to 0–5 °C. Begin dropwise addition of 40 L of aqueous NaOCl (10-12% active chlorine, ~1.1 eq) over 4 hours. Maintain vigorous agitation (250 rpm) to ensure optimal phase mixing.

  • Quench: Once HPLC indicates >99% conversion, quench any residual oxidant by adding 5 L of 10% aqueous Na₂S₂O₃.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with 10 L DCM. Combine the organic layers, wash with brine, and concentrate under vacuum to afford the aldehyde (Typical yield: 6.0 kg, 91%).

Step 3: Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • Hydrogenator Setup: Purge a 50 L Hastelloy pressure reactor with N₂. Charge the crude aldehyde (6.0 kg, 48.3 mol), 30 L of Methanol, and 10.6 kg of tert-butylamine (145 mol, 3.0 eq).

  • Imine Formation: Stir the mixture at 25 °C for 2 hours to allow complete formation of the intermediate imine.

  • Catalyst Addition: Carefully charge 1.2 kg of 5% Pd/C (50% water wet) under a steady N₂ sweep to prevent ignition of methanol vapors.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3 cycles at 2 bar), followed by H₂ (3 cycles at 2 bar). Pressurize the reactor to 4.0 bar with H₂ and heat the jacket to 40 °C.

  • Reaction Monitoring: Maintain 4.0 bar H₂ pressure and stir at 400 rpm for 8 hours. The reaction is complete when hydrogen uptake ceases.

  • Filtration & Scavenging: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. To ensure Pd clearance (<10 ppm), stir the filtrate with 0.5 kg of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) for 2 hours, then filter.

  • Salt Formation (Optional for Purity): Concentrate the filtrate to remove methanol and excess tert-butylamine. Dissolve the resulting oil in 30 L of Methyl tert-butyl ether (MTBE). Slowly add 4M HCl in dioxane to precipitate the target compound as a highly pure hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum at 45 °C (Typical yield: 8.5 kg, 81% over 3 steps).

References

  • Title: Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recent Advances of Pd/C-Catalyzed Reactions Source: Catalysts (MDPI) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Welcome to the technical support guide for the synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges in this synthetic procedure. Our focus is on the widely used reductive amination pathway, a cornerstone of modern amine synthesis.[1]

Reaction Overview: Reductive Amination

The synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is typically achieved through a one-pot reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with tert-butylamine. This reaction is generally mediated by a mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[2][3]

The process involves two key steps that occur in the same reaction vessel:

  • Imine Formation: The aldehyde and amine react to form a Schiff base, or imine intermediate. This is a reversible equilibrium reaction.[4]

  • Reduction: The hydride reagent selectively reduces the imine to the desired secondary amine.

The selectivity of sodium triacetoxyborohydride is crucial; it reduces the iminium ion much faster than the starting aldehyde, which is key to the success of this one-pot procedure.[2][5]

Reaction Scheme

G Reactant1 1-ethyl-1H-pyrazole-5-carbaldehyde Intermediate Iminium Ion Intermediate Reactant1->Intermediate + Reactant2 tert-Butylamine Reactant2->Intermediate Product tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Intermediate->Product Reduction Reagent NaBH(OAc)3 (STAB) Reagent->Intermediate

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common issues encountered during the synthesis that can lead to diminished yields.

Question 1: My reaction is sluggish or fails to go to completion. What are the likely causes?

Answer: A sluggish or incomplete reaction is one of the most frequent challenges. The root cause often lies with the reagents or reaction conditions.

Possible Cause 1: Degraded Reducing Agent Sodium triacetoxyborohydride (STAB) is highly sensitive to moisture and protic solvents.[6][7] If it has been improperly stored or handled, it will lose its reducing power, leading to an incomplete reaction.

  • Solution:

    • Always use STAB from a freshly opened bottle or one that has been stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[6][7]

    • Add the solid STAB portion-wise directly to the reaction mixture to minimize exposure to atmospheric moisture.[8]

    • If you suspect degradation, consider titrating the reagent to determine its active hydride content before use.

Possible Cause 2: Inefficient Imine Formation The formation of the imine intermediate is an equilibrium-dependent step.[9] Steric hindrance from the bulky tert-butyl group on the amine can slow this process down.[4]

  • Solution:

    • Solvent Choice: Use anhydrous aprotic solvents. 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations with STAB, though dichloromethane (DCM) and tetrahydrofuran (THF) are also effective.[6][10] Avoid protic solvents like methanol or ethanol, as they will react with and decompose the STAB.[6][11]

    • Reaction Time: Allow sufficient time for the imine to form before expecting the reduction to complete. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting aldehyde.[8]

    • Acid Catalysis: For sluggish reactions, particularly with less reactive ketones (though your starting material is an aldehyde), the addition of a catalytic amount of acetic acid (1 equivalent) can accelerate imine formation.[5] However, for most aldehydes, this is not necessary and may increase the risk of side reactions.[5][10]

Possible Cause 3: Incorrect Stoichiometry Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

  • Solution:

    • Typically, a slight excess of the amine (1.0-1.2 equivalents) and a larger excess of the reducing agent (1.5 equivalents) are used.[8]

    • Ensure the purity of your starting materials, especially the 1-ethyl-1H-pyrazole-5-carbaldehyde, as impurities will affect the stoichiometry.

Troubleshooting Workflow

G cluster_STAB Reducing Agent Issues cluster_Imine Imine Formation Issues cluster_Stoichiometry Reactant Issues Start Low Yield or Incomplete Reaction CheckSTAB Verify STAB Quality (Fresh, Properly Stored?) Start->CheckSTAB CheckImine Optimize Imine Formation CheckSTAB->CheckImine OK UseFreshSTAB Use Fresh/Dry STAB CheckSTAB->UseFreshSTAB Degraded CheckStoichiometry Confirm Stoichiometry & Purity CheckImine->CheckStoichiometry No Improvement Solvent Use Anhydrous Aprotic Solvent (DCE, DCM, THF) CheckImine->Solvent Purity Check Starting Material Purity CheckStoichiometry->Purity ProblemSolved Yield Improved UseFreshSTAB->ProblemSolved Time Increase Reaction Time Solvent->Time Catalyst Consider Acetic Acid Catalyst (if necessary) Time->Catalyst Catalyst->ProblemSolved Ratio Use Slight Excess of Amine (1.0-1.2 eq) & STAB (1.5 eq) Purity->Ratio Ratio->ProblemSolved

Caption: A logical workflow for troubleshooting low reaction yield.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: The formation of side products is a common cause of reduced yield and can complicate purification.

Possible Side Product 1: Over-alkylation of the Amine While less common with the sterically hindered tert-butylamine, it's possible for the product, a secondary amine, to react with another molecule of the aldehyde to form a tertiary amine.

  • Minimization Strategy:

    • Using a slight excess of the primary amine can help suppress this side reaction.[10]

    • A stepwise procedure, where the imine is pre-formed in a solvent like methanol, followed by solvent removal and then reduction, can also be effective.[10]

Possible Side Product 2: Reduction of the Starting Aldehyde Although STAB is selective for the imine, if the imine formation is slow, the reagent can begin to reduce the starting aldehyde to the corresponding alcohol (1-ethyl-1H-pyrazol-5-yl)methanol.[5]

  • Minimization Strategy:

    • Ensure efficient imine formation by following the steps outlined in Question 1.

    • Avoid adding acid catalysts with highly reactive aldehydes unless necessary, as this can sometimes promote aldehyde reduction.[5]

    • Using sodium cyanoborohydride (NaBH₃CN) is an alternative, as it is even less likely to reduce aldehydes under neutral conditions.[1][8] However, NaBH₃CN is highly toxic.

Question 3: My product is difficult to isolate and purify. What techniques are recommended?

Answer: The basic nature of the amine product requires a specific workup and purification strategy.

Workup Procedure:

  • Quench: At the end of the reaction, quench any remaining reducing agent by slowly adding an aqueous solution (e.g., saturated sodium bicarbonate or water).

  • Basify: The product is an amine, which will be protonated under acidic or neutral conditions. To extract it into an organic solvent, the aqueous layer must be made basic (pH > 10) using an aqueous base like sodium hydroxide (NaOH).[12]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: If further purification is needed, column chromatography on silica gel is standard. Because amines can streak on silica, it is often necessary to deactivate the silica gel. This can be done by pre-treating the silica with triethylamine or by using a solvent system containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) in your eluent.[13]

  • Recrystallization/Distillation: If the product is a solid, recrystallization may be an effective purification method.[13] If it is a sufficiently stable liquid, distillation under reduced pressure could also be an option.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A: Most reductive aminations using STAB proceed efficiently at room temperature.[5] If imine formation is particularly slow due to steric hindrance, gentle heating might be beneficial, but this should be monitored carefully to avoid promoting side reactions.

Q2: Can I use other reducing agents like sodium borohydride (NaBH₄)? A: Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde before imine formation is complete.[8] If you must use NaBH₄, it is best to perform the reaction in a stepwise manner: first, form the imine (e.g., in methanol for 1-2 hours), and then add the NaBH₄ at a reduced temperature (e.g., 0 °C).[8][14]

Q3: How can I confirm that the imine has formed before proceeding with the reduction in a stepwise approach? A: You can monitor imine formation by taking a small aliquot from the reaction mixture and analyzing it by ¹H NMR. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) would indicate formation.[14] TLC can also be very effective, as the imine will have a different Rf value than the starting aldehyde.[14]

Q4: My starting aldehyde, 1-ethyl-1H-pyrazole-5-carbaldehyde, is not commercially available. How can I synthesize it? A: The synthesis of pyrazole carbaldehydes can often be achieved via the Vilsmeier-Haack reaction.[15][16] This involves treating a suitable pyrazole precursor with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[15][16]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol is a general guideline and may require optimization.

ParameterValueRationale
Aldehyde 1.0 eqLimiting Reagent
Amine 1.2 eqSlight excess to favor imine formation and minimize dialkylation.[10]
Reducing Agent 1.5 eqExcess to ensure complete reduction.[8]
Solvent DCE or DCMAnhydrous aprotic solvent is critical for STAB stability.[6]
Temperature Room Temp.Sufficient for most reactions.[5]
Reaction Time 4-24 hMonitor by TLC/LC-MS for completion.

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and tert-butylamine (1.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[8]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Basify the aqueous layer to pH > 10 with 1M NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) if necessary.

References

  • Technical Support Center: Sodium Triacetoxyborohydride (STAB) Stability and Handling - Benchchem.
  • Sodium triacetoxyborohydride - Organic Chemistry Portal.
  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma.
  • Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis - Benchchem.
  • Sodium triacetoxyborohydride - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Sodium triacetoxyborohydride | 56553-60-7 - ChemicalBook.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org.
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Sodium Triacetoxyborohydride - Sigma-Aldrich.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Technical Support Center: Overcoming Steric Hindrance in tert-Butylazomethine Reactions - Benchchem.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Struggling with Reductive Amination: Tips for Isol
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • What's wrong with my reductive amination? I barely got any product. - Reddit.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Reductive amin

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered secondary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered secondary amines. The preparation of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine via reductive amination is notoriously prone to side-product formation and stalled reactions.

This guide deconstructs the mechanistic causality behind these failures, answers common troubleshooting questions, and provides a self-validating, optimized protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Failure Modes

The synthesis relies on the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with tert-butylamine. Because the tert-butyl group is exceptionally bulky, the initial nucleophilic attack and subsequent dehydration to the imine are kinetically restricted. If a reducing agent is introduced too early, the pathway diverges into side-product generation.

MechanisticPathway Aldehyde 1-Ethyl-1H-pyrazole- 5-carbaldehyde Imine Imine / Hemiaminal Intermediate Aldehyde->Imine + t-BuNH2 Slow Step Alcohol 1-Ethyl-1H-pyrazole- 5-methanol (Major Side Product) Aldehyde->Alcohol Premature Reduction (Direct Method) Amine tert-Butylamine (Sterically Hindered) Amine->Imine Product tert-Butyl[(1-ethyl-1H-pyrazol- 5-yl)methyl]amine (Target Product) Imine->Product Hydride Reduction

Mechanistic pathway of reductive amination highlighting the premature reduction side-reaction.

Part 2: Troubleshooting FAQs

Q: Why is my reaction yielding primarily 1-ethyl-1H-pyrazole-5-methanol instead of the target amine? A: This is a classic kinetic failure. Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is highly effective for standard, unhindered amines[1]. However, the extreme steric bulk of tert-butylamine makes imine formation thermodynamically unfavorable and kinetically slow. If STAB is present from the beginning, it will preferentially reduce the unreacted 1-ethyl-1H-pyrazole-5-carbaldehyde into the corresponding alcohol before the imine has a chance to form[2]. Solution: You must switch from a "direct" to an "indirect" (stepwise) reductive amination.

Q: Even in a stepwise approach, my imine formation stalls. How do I drive it to completion? A: Simple dehydrating agents (like MgSO₄ or molecular sieves) lack the thermodynamic driving force to overcome the steric repulsion between the pyrazole ring and the tert-butyl group. Solution: Utilize a strong Lewis acid that doubles as an irreversible water scavenger, such as Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)[3]. Ti(O-i-Pr)₄ coordinates to the aldehyde oxygen, dramatically increasing its electrophilicity, and traps the expelled water as stable titanium oxides, driving the equilibrium forward.

Q: I am observing product loss and dealkylation during the aqueous workup. What is going wrong? A: The target molecule, tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, is highly polar and basic. If your workup is too acidic, the amine will remain protonated in the aqueous phase, masquerading as "product loss." While tert-butyl groups are generally stable, extended exposure to strong acids during workup or heating can cause de-tert-butylation. Solution: Ensure the aqueous phase is strictly basified (pH > 10) using 1M NaOH before extraction with a moderately polar organic solvent like ethyl acetate or dichloromethane.

Part 3: Optimized Step-by-Step Protocol (Indirect Reductive Amination)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are met.

Phase 1: Imine Pre-formation

  • Charge Reactor: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and tert-butylamine (1.5 eq) in anhydrous ethanol (0.2 M).

  • Activation: Add Ti(O-i-Pr)₄ (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Incubation: Stir for 12 to 16 hours.

    • Self-Validating Checkpoint: The solution will transition to a pale yellow, homogeneous mixture, indicating successful titanium-imine complex formation.

Phase 2: Selective Reduction 4. Cooling: Chill the reaction mixture to 0 °C using an ice bath. 5. Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions over 15 minutes.

  • Self-Validating Checkpoint: Gentle effervescence (H₂ gas evolution) must be observed. This confirms the hydride is active and reacting with the protic solvent and the titanium complex.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

Phase 3: Quench and Isolation 7. Hydrolysis Quench: Slowly add 1M aqueous NaOH (2-3 mL per mmol of substrate).

  • Self-Validating Checkpoint: A thick, stark-white precipitate of titanium dioxide (TiO₂) will immediately crash out. If the precipitate is gummy rather than granular, add more NaOH and stir vigorously.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Separate the organic layer, extract the aqueous layer once more with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between chosen conditions and the resulting product distribution.

Reaction StrategyEquivalents of t-BuNH₂Reducing AgentAdditive / PromoterYield of Target Amine (%)Yield of Alcohol Side Product (%)
Direct Amination1.2NaBH(OAc)₃None< 15%> 75%
Direct Amination3.0NaBH(OAc)₃AcOH (1.0 eq)25%60%
Indirect (Stepwise)1.2NaBH₄MgSO₄ (excess)40%35%
Indirect (Stepwise) 1.5 NaBH₄ Ti(O-i-Pr)₄ (1.5 eq) > 85% < 5%
Part 5: References
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link][2]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link][1]

  • Kadam et al. (2021). Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination. ACS Omega.[Link][3]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. This resource provides in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges—primarily rooted in steric hindrance—encountered during the derivatization of this versatile building block.

The unique architecture of this secondary amine, featuring a bulky tert-butyl group proximal to the nitrogen atom and an adjacent ethyl-pyrazole ring, presents significant steric challenges. This guide is designed to provide not only procedural solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are N-alkylation and N-acylation reactions with tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine so challenging?

A1: The primary difficulty stems from the significant steric hindrance around the secondary amine's nitrogen atom. The bulky tert-butyl group and the nearby 1-ethyl-1H-pyrazol-5-yl moiety create a congested environment that physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons. This steric shield dramatically reduces the amine's nucleophilicity, leading to slow reaction rates or complete lack of reactivity under standard conditions.[1][2]

Q2: I'm observing very low to no yield in my N-alkylation attempts with a simple alkyl halide. What are the likely causes and what should I try first?

A2: Low yields in N-alkylation are a classic sign of steric hindrance. The electrophile is likely struggling to access the nitrogen atom.

Initial Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1]

  • Prolong Reaction Time: Due to the slow kinetics, these reactions may require extended periods, sometimes even days, to achieve reasonable conversion.[1]

  • Use a More Reactive Alkylating Agent: Switch from less reactive alkyl halides (Cl, Br) to more potent electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs). These possess better leaving groups, increasing the reaction rate.[1]

Q3: Are there more advanced strategies for N-alkylation if basic troubleshooting fails?

A3: Absolutely. When simple adjustments are insufficient, consider these more robust methods:

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses an alcohol as the alkylating agent. A transition metal catalyst (often based on iridium, ruthenium, or even earth-abundant metals like manganese or nickel) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[3][4][5] The amine then condenses with the highly reactive aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. This approach avoids the use of harsh alkylating agents and often proceeds under milder conditions.[3][5]

  • Reductive Amination: This two-step, one-pot sequence involves first forming an imine by reacting the amine with an aldehyde or ketone, followed by reduction with a suitable hydride reagent. For sterically hindered amines, using a mild reducing agent like sodium triacetoxyborohydride (STAB) is often effective.[6][7]

Q4: My N-acylation reactions with acyl chlorides or anhydrides are failing. What alternatives do I have?

A4: Acyl chlorides and anhydrides can be too sterically demanding to react efficiently. The key is to use a more activated carboxylic acid species or a coupling agent designed for hindered substrates.

Recommended Strategies:

  • Peptide Coupling Reagents: Reagents commonly used in peptide synthesis are excellent for forming amide bonds under challenging conditions. Consider using HATU, HBTU, or BOP in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents activate the carboxylic acid to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the hindered amine.

  • Mixed Anhydrides: Formation of a mixed anhydride using reagents like isobutyl chloroformate can create a sufficiently activated electrophile.[8]

  • Acylsilanes: Under specific acidic aqueous conditions, acylsilanes can be used for chemoselective N-acylation of amines, showing tolerance for various functional groups.[9]

Q5: Can I use palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, to form an N-aryl bond with this amine?

A5: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is often successful with sterically hindered amines.[10][11] Success, however, is highly dependent on the choice of ligand. For a substrate this hindered, you will need to use a specialized "Buchwald ligand," which is a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step for hindered substrates.[11]

Troubleshooting Guides

Guide 1: Low or No Yield in N-Alkylation Reactions

This guide provides a systematic approach to troubleshooting failed N-alkylation reactions.

Decision-Making Workflow for N-Alkylation

start Low/No Yield in N-Alkylation q1 Initial Electrophile? start->q1 alkyl_halide Alkyl Halide (R-Br, R-I) q1->alkyl_halide Weak alkyl_triflate Alkyl Triflate/Tosylate q1->alkyl_triflate Strong action1 Increase Temp & Time (Reflux in Toluene, 24-72h) alkyl_halide->action1 alkyl_triflate->action1 q2 Success? action1->q2 action2 Switch to More Reactive Electrophile (R-OTf) q2->action2 No end_success Success! q2->end_success Yes q3 Success? action2->q3 action3 Alternative Strategy: Reductive Amination or 'Borrowing Hydrogen' q3->action3 No q3->end_success Yes end_fail Consult Advanced Methods action3->end_fail

Caption: Troubleshooting workflow for N-alkylation reactions.

Experimental Protocol: N-Alkylation using a Highly Reactive Electrophile
  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., Toluene or DMF).

  • Add a non-nucleophilic, sterically hindered base such as proton sponge or DBU (1.5 eq) to minimize side reactions.[1]

  • Add the alkyl triflate or tosylate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Due to the high steric hindrance, the reaction may require 24-72 hours.[1]

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Guide 2: Failed N-Acylation and Amide Bond Formation

This section details strategies for when standard acylation methods prove ineffective.

Comparison of Acylation Strategies
StrategyActivating Agent / ReagentKey AdvantagesCommon Issues
Standard Acylation Acyl Chloride / AnhydrideReadily available, simple procedure.Often fails with hindered amines due to low reactivity.
Peptide Coupling HATU, HBTU, PyBOP + DIPEAHigh reactivity, mild conditions, effective for hindered substrates.Higher cost of reagents.
Mixed Anhydride Isobutyl Chloroformate + NMMCost-effective, good activation.Can be sensitive to moisture.
Acylsilanes Acylsilane + Mild Chlorinating AgentExcellent chemoselectivity, tolerates sensitive functional groups.[9]Requires specific acylsilane reagents.
Experimental Protocol: N-Acylation using HATU Coupling
  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify via flash chromatography.

Guide 3: Challenges in Purification

The basicity of the amine can complicate purification by standard silica gel chromatography.

Purification Troubleshooting
IssuePotential CauseTroubleshooting SuggestionRationale
Product Streaking on Silica Gel Strong interaction of the basic amine with acidic silica.1. Neutralize the silica by pre-treating the column with a solvent system containing a small amount of triethylamine (0.5-1%).2. Use amine-functionalized silica gel.The triethylamine competitively binds to the acidic sites on the silica, allowing the product to elute more cleanly.[1]
Difficult Separation from Starting Material Similar polarities of starting amine and product.Use a gradient elution with a solvent system that provides good separation on TLC. Consider reverse-phase chromatography if silica fails.A shallow gradient can improve resolution between closely eluting spots.
Purification Protocol: Column Chromatography with Neutralized Silica
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate).

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Pack the column with the neutralized silica slurry.

  • Equilibrate the column with the starting eluent (containing triethylamine).

  • Load the crude product onto the column and elute using a gradient of increasing polarity, ensuring the eluent throughout the run contains the same concentration of triethylamine.

  • Collect fractions and analyze by TLC to isolate the pure product.

References

  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. BenchChem Technical Support.
  • Fiveable. (2025, August 15). tert-Butylamine: Organic Chemistry Study Guide. Fiveable.
  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications.
  • Cetin, M. M., et al. (2025, October 22). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis.
  • Kim, H. O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2505-2515.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddy, P., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Journal of the American Chemical Society.
  • St-Onge, M., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • Valeur, E., & Bradley, M. (2009). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Chemical Society Reviews.
  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters.
  • Shimizu, T., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis.
  • Kempe, R., et al. (2012). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology.
  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for tert-Butyl[(1-ethyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine .

This compound features both a sterically hindered secondary amine and a pyrazole moiety. The lone pairs on these nitrogen atoms act as strong hydrogen-bond acceptors, making the free base highly hygroscopic. Atmospheric moisture absorption not only causes inaccurate stoichiometric weighing but also introduces water as a competing nucleophile in downstream moisture-sensitive workflows (e.g., Grignard reactions, organolithium metalations, or acylations).

Troubleshooting Guide: Common Experimental Failures

Q: Why are my downstream amide coupling reactions yielding high amounts of carboxylic acid byproducts despite using high-purity amine? A: This is a classic symptom of moisture contamination. Water absorbed by the hygroscopic pyrazole/amine acts as a competing nucleophile. When you introduce an activated ester or acyl chloride, the trace water hydrolyzes the electrophile into a carboxylic acid faster than the sterically hindered tert-butyl amine can attack it. Solution: Rigorously dry the amine over 3Å molecular sieves for 48 hours and transfer it using Schlenk line cannula techniques [1].

Q: When quantifying moisture in this amine using Karl Fischer (KF) titration, the endpoint drags indefinitely and the iodine consumption never stabilizes. What is happening? A: The basicity of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine alters the pH of the standard Karl Fischer reagent. The KF reaction requires a strictly controlled pH (typically 5–7). If the amine shifts the pH into the alkaline range, a side reaction occurs where iodine is continuously consumed by the base rather than by water, leading to a "dragging" endpoint [2]. Solution: You must buffer the anode solution with a weak acid, such as benzoic acid, to neutralize the amine and suppress this side reaction [3].

Experimental Workflows & Logical Relationships

To understand the causality of moisture interference and the correct handling procedures, refer to the following mechanistic and workflow diagrams.

Pathway Acyl Electrophile (e.g., Acyl Chloride) Product Desired Amide Product (Slower Reaction due to Sterics) Acyl->Product + Amine Byproduct Carboxylic Acid Byproduct (Fast Hydrolysis) Acyl->Byproduct + H2O Amine tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Nucleophile) Amine->Product Water H2O Contamination (Competing Nucleophile) Water->Byproduct

Competing hydrolysis pathway in acylation caused by moisture contamination in the amine.

G Start Raw Amine (Moisture Contaminated) DryAgent Add 3Å Mol Sieves (or KOH Pellets) Start->DryAgent 24-48h Filter Cannula Filtration under Argon DryAgent->Filter Inert Transfer KFTitration Buffered Karl Fischer Titration (QC Check) Filter->KFTitration Extract Sample KFTitration->DryAgent >50 ppm H2O Storage Store in Ampoule (Glovebox / Schlenk) KFTitration->Storage <50 ppm H2O

Workflow for the anhydrous preparation, validation, and handling of moisture-sensitive amines.

Quantitative Data & Reagent Selection

Selecting the correct drying agent and titration parameters is critical for maintaining the scientific integrity of your workflow.

Table 1: Comparison of Drying Agents for Basic Amines [4]
Drying AgentEfficiencySuitability for Pyrazole AminesNotes & Causality
3Å Molecular Sieves Excellent (<10 ppm)Highly Recommended Chemically inert. Traps water within pores without reacting with the basic pyrazole nitrogens.
Potassium Hydroxide (KOH) Good (~50 ppm)RecommendedEfficient for basic compounds. Suppresses amine protonation, but requires careful filtration.
Calcium Chloride (CaCl₂) PoorDo Not Use Forms complex adducts with amines, leading to significant product loss and contamination.
Table 2: Optimized Karl Fischer Titration Parameters for Basic Amines [3]
ParameterRecommended SettingScientific Rationale
Titration Type Coulometric (with fritless cell)Ideal for trace moisture (<1000 ppm) typical in dried reagents.
Anode Buffer 10 g Benzoic Acid per 100 mLNeutralizes the amine's basicity, preventing iodine side-reactions and stabilizing the pH [3].
Sample Introduction Gastight Syringe (Back-weighed)Prevents atmospheric moisture from entering the cell during injection.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, every drying step must be followed by an analytical validation step before the reagent is used in synthesis.

Protocol A: Anhydrous Drying and Schlenk Line Transfer

Objective: Remove water without exposing the amine to atmospheric oxygen or moisture.

  • Preparation: Oven-dry a Schlenk flask and a glass-fibre filter cannula at 150°C overnight. Cycle the flask onto the Schlenk line using three vacuum/argon purge cycles [5].

  • Drying: Add 10% w/v of activated 3Å molecular sieves to the raw tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. Seal the flask under argon and let it stand for 24–48 hours. Causality: 3Å sieves are perfectly sized to trap H₂O (2.8Å) while excluding the bulky tert-butyl amine.

  • Cannula Transfer: Wrap a flat-ended cannula with PTFE tape and attach the pre-dried glass-fibre filter. Insert the filter end into the dried amine flask and the other end into a pre-purged receiving ampoule.

  • Pressure Differential: Apply a slight positive pressure of argon to the source flask while venting the receiving ampoule through a bubbler. The dry liquid will transfer, leaving the hydrated sieves behind [1].

Protocol B: Buffered Karl Fischer Moisture Determination

Objective: Accurately quantify trace water in the presence of a strongly basic amine.

  • Buffer Preparation: In the anode compartment of the KF cell, dissolve 10 g of benzoic acid in 100 mL of standard KF anode solution (e.g., HYDRANAL Coulomat AG) [3].

  • Stabilization: Start the coulometer and allow it to titrate the background moisture until a stable drift (typically <10 µ g/min ) is achieved. Self-Validation: If the drift does not stabilize, the cell is contaminated or the buffer is exhausted.

  • Sampling: Using a dry, gastight syringe, draw ~1 mL of the dried amine. Weigh the syringe on an analytical balance (W1).

  • Injection: Inject the amine through the rubber septum directly into the anode solution. Re-weigh the empty syringe (W2) to determine the exact sample mass.

  • Analysis: The titrator will generate iodine electrochemically to react with the water. A sharp, fast endpoint confirms the benzoic acid successfully suppressed the amine's basicity.

Frequently Asked Questions (FAQs)

Q: Can I store tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in a standard screw-cap vial? A: No. Standard vials allow moisture ingress over time. It must be stored in a Schlenk ampoule with a Teflon tap, or in a tightly sealed container with a Sure/Seal™ crown cap inside a nitrogen/argon-filled glovebox [5].

Q: Are standard glass syringes safe for transferring this dried amine? A: Yes, provided they are oven-dried and purged with inert gas. However, for undergraduate or high-throughput settings, fully plastic polypropylene (PP) Luer lock syringes are a safe alternative, though they should be treated as single-use because organic solvents degrade the PP barrel over time [6].

Q: Can I use dynamic vacuum distillation to dry this compound? A: Yes. Vacuum distillation over calcium hydride (CaH₂) is an excellent advanced method. However, because this is a high-boiling secondary amine, static vacuum distillation coupled with the freeze-pump-thaw method is recommended to minimize evaporative loss and thermal degradation [5].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL:[Link]

  • What Is Karl Fischer Titration? Mettler Toledo URL:[Link]

  • Water contents Amines (Application Note) Hiranuma URL:[Link]

  • Keeping air and moisture out: Uses of vacuum on a Schlenk line Vacuubrand URL:[Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Journal of Chemical Education - ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Pyrazole-Based Amines in Medicinal Chemistry: A Focus on Anti-Inflammatory Activity

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides an in-depth comparative analysis of the efficacy of pyrazole-based compounds, with a specific focus on the structural class represented by tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine. Due to the limited publicly available data on this specific molecule, this guide will establish a comparative framework using well-characterized, structurally related pyrazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of their potential as anti-inflammatory agents. The analysis will center on two key inflammatory pathways: cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

The Pyrazole Core: A Versatile Scaffold for Inflammation and Pain Management

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that are highly amenable to chemical modification.[3] This has led to the development of numerous pyrazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[4][5] A prime example is Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis and pain.[4] The therapeutic success of such compounds underscores the potential of novel pyrazole derivatives in addressing unmet needs in inflammatory disease management.

Comparative Efficacy Analysis: Targeting COX-2 and NF-κB

To objectively assess the potential efficacy of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and its analogs, we will compare their anticipated inhibitory activities against COX-2 and NF-κB with established pyrazole-based inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

For our comparative analysis, we will use Celecoxib and SC-58125 , a potent and selective COX-2 inhibitor, as benchmarks. The structural similarities, particularly the substituted pyrazole core, provide a strong basis for comparison.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Hypothesized) COX-2--
Celecoxib COX-115[4]>375[4]
COX-20.04[4]
SC-58125 COX-1>100>2500
COX-20.04

Table 1: Comparative in vitro efficacy of pyrazole-based COX-2 inhibitors.

The data clearly illustrates the high potency and selectivity of Celecoxib and SC-58125 for COX-2. While the IC50 for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is not available, its structural features, including the N-ethylpyrazole and the basic amine side chain, suggest potential interaction with the active site of COX-2. The tert-butyl group may provide steric bulk that could influence binding affinity and selectivity. Further experimental validation is necessary to quantify its inhibitory potential.

Nuclear Factor-kappa B (NF-κB) Inhibition

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[8][9] Its constitutive activation is implicated in numerous chronic inflammatory diseases and cancers.[9] Inhibition of this pathway represents a promising therapeutic strategy. Several pyrazole derivatives have been shown to inhibit NF-κB activation, although often through indirect mechanisms.[7][10]

Celecoxib has been reported to suppress NF-κB activation induced by various stimuli, contributing to its anti-inflammatory and anti-cancer effects.[6][10] This inhibition is thought to occur through the suppression of IκBα kinase activation and Akt activation.[10]

CompoundPathwayEffect
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (Hypothesized) NF-κB-
Celecoxib NF-κBSuppresses TNF-induced activation[10]

Table 2: Comparative effect on the NF-κB signaling pathway.

The ability of Celecoxib to modulate the NF-κB pathway highlights the multi-target potential of pyrazole-based inhibitors. It is plausible that tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and its analogs could also exhibit inhibitory activity against this critical inflammatory pathway.

Experimental Workflows and Methodologies

To enable researchers to evaluate the efficacy of novel pyrazole derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

The synthesis of the target compound can be achieved through a reductive amination of the corresponding aldehyde, a common and efficient method for forming C-N bonds.[11]

start 1-Ethyl-1H-pyrazole-5-carbaldehyde step1 step1 start->step1 Reaction reagent1 tert-Butylamine reagent1->step1 reductant Sodium triacetoxyborohydride step2 step2 reductant->step2 product tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine step1->step2 Intermediate Imine step2->product Reduction

A representative synthetic workflow for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine.

Protocol:

  • Imine Formation: To a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add tert-butylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay measures the production of Prostaglandin G2, an intermediate product of the COX enzyme.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in COX Assay Buffer. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the same buffer.

  • Reaction Mixture Preparation: Prepare a master mix for each enzyme containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Assay Plate Setup: Add the reaction mix to the wells of the 96-well plate. Add the diluted test compounds or reference inhibitor to the respective wells. Add assay buffer to the enzyme control wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to all wells except the no-enzyme control.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[1][3]

Materials:

  • RAW 264.7 or HEK293 cells

  • NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 18-24 hours of transfection, treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α to induce NF-κB activation and incubate for an additional 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percent inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 values.

Signaling Pathway Visualization

The following diagram illustrates the central role of COX-2 and NF-κB in the inflammatory response and highlights the points of intervention for pyrazole-based inhibitors.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Releases IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation AA Arachidonic Acid COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation PGs->Inflammation DNA DNA NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Genes Transcription Genes->Inflammation Celecoxib_COX2 Pyrazole Derivatives (e.g., Celecoxib) Celecoxib_COX2->COX2 Inhibits Celecoxib_NFkB Pyrazole Derivatives (e.g., Celecoxib) Celecoxib_NFkB->IKK Inhibits

Inflammatory signaling pathways targeted by pyrazole derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and related pyrazole derivatives as anti-inflammatory agents. By focusing on the well-established targets COX-2 and NF-κB, and providing detailed experimental protocols, we offer a robust platform for future research in this promising area of medicinal chemistry. The presented data on established pyrazole inhibitors like Celecoxib and SC-58125 serve as valuable benchmarks for assessing the potency and selectivity of novel compounds.

Future studies should focus on the synthesis and in vitro evaluation of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine to determine its specific IC50 values for COX-2 and NF-κB inhibition. Further structure-activity relationship (SAR) studies, exploring modifications of the alkyl and amine substituents on the pyrazole core, will be crucial for optimizing the potency and selectivity of this chemical class. Ultimately, in vivo studies in relevant animal models of inflammation will be necessary to validate the therapeutic potential of these novel pyrazole-based amines.

References

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. Retrieved from [Link]

  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Tewari, A. K., Singh, V. P., Yadav, P., Gupta, G., Singh, A., Goel, R. K., ... & Mohan, C. G. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic chemistry, 54, 46-56.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2014). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(20), 4836-4842.
  • Sondhi, S. M., Singh, J., Kumar, A., & Singh, J. (2006). Synthesis, anti-inflammatory and analgesic activities evaluation of some pyrazole and pyrazolo [3, 4-d] pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(11), 3758-3765.
  • Takada, Y., Bhardwaj, A., Potdar, P., & Aggarwal, B. B. (2004).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2014). Synthesis and biological evaluation of new pyrazole derivatives as potential anti-inflammatory agents. Bioorganic chemistry, 57, 137-144.
  • Raquib, A., Singh, P., & Anand, A. (2020). Ethyl-4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-Oxo-6-(pyridin-3-yl) cyclohex-3-enecarboxylate derivatives as topoisomerase-IIa inhibitors and anticancer agents. Bioorganic Chemistry, 94, 103445.
  • Lu, Z. H., Li, Y. J., & Chen, J. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2. Acta Pharmacologica Sinica, 27(11), 1506-1512.
  • El-Gamal, M. I., Anbar, H. S., Al-Said, M. S., Abdel-Maksoud, M. S., & Al-massarani, S. M. (2020).
  • Anusha Rechel, P., & Jyothi, S. (2022). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • BenchChem. (2024).
  • Singh, P., Kumar, V., & Kumar, R. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 12(9), 1553-1565.
  • Sokołowska, P., Bleibel, L., Owczarek, J., & Wiktorowska-Owczarek, A. (2024). PPARγ, NF-κB and the UPR pathway as new molecular targets in the anti-inflammatory actions of NSAIDs: Novel applications in cancers and central nervous system diseases?. Advances in Clinical and Experimental Medicine.
  • Neupert, W., & Scheuber, P. H. (2001). Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. The Journal of Immunology, 166(10), 6331-6337.
  • Gogoi, K., & Sarma, D. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews and Letters, 4(1), 1-16.
  • Gulevich, A. V., & Dudin, P. A. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1), 22-26.
  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Organic Process Research & Development. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT).
  • Acta Pharmacologica Sinica. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2.
  • Spandidos Publications. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.
  • Zhou, J., Zhang, H., Gu, P., & Bai, J. (2008). NF-kappaB pathway inhibitors preferentially inhibit breast cancer stem-like cells. Cancer letters, 269(2), 253-261.
  • Frontiers. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles.
  • Taylor & Francis Online. (2023). ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.
  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)
  • Shishodia, S., & Aggarwal, B. B. (2004). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Clinics in cancer research, 10(11), 3954-3963.
  • RSC Publishing. (2015).
  • Baldwin, A. S. (2001). The NF-κB and IκB proteins: new discoveries and insights. Annual review of immunology, 19(1), 649-683.
  • Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Comparative

A GC-MS Comparative Analysis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Batches: A Guide for Purity and Impurity Profiling

This guide presents a detailed and objective comparison of different batches of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, a key intermediate in pharmaceutical synthesis. The focus is on a robust Gas Chromatograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a detailed and objective comparison of different batches of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, a key intermediate in pharmaceutical synthesis. The focus is on a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology to ascertain not only the identity and purity of the main compound but also to effectively identify and quantify potential impurities. A thorough understanding of a drug substance's impurity profile is a critical aspect of ensuring its safety, efficacy, and batch-to-batch consistency.[1][2][3]

The analytical strategy described herein is grounded in established principles of chromatographic separation and mass spectrometric detection, providing a self-validating framework for quality control. This guide will elucidate the rationale behind the experimental choices, from sample preparation to data analysis, empowering researchers and drug development professionals to adapt and troubleshoot this method for their specific applications.

Introduction: The Analyte and the Analytical Imperative

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a substituted pyrazole. The pyrazole moiety is a prevalent structural motif in many biologically active compounds, making it a pharmacologically significant scaffold.[4] Consequently, the purity of this intermediate is of paramount importance in drug development and manufacturing.

The primary analytical challenge is the effective separation and identification of structurally related impurities. These can include unreacted starting materials, by-products from competing reaction pathways, or degradation products.[2][3] GC-MS is a powerful and well-suited technique for this purpose, offering the high resolving power of gas chromatography for separating volatile compounds and the high sensitivity and specificity of mass spectrometry for their definitive identification.[1][2][3][5]

Experimental Protocol: A Validated GC-MS Workflow

The following protocol details a systematic approach for the comparative analysis of different batches of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine using GC-MS.

Materials and Reagents
  • Samples: A minimum of two distinct batches of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine.

  • Solvent: High-purity, volatile organic solvent such as methanol or dichloromethane (HPLC or GC grade).[6][7]

  • Internal Standard (IS): (Recommended for precise quantification) A compound chemically similar to the analyte but not present in the sample. A deuterated analog or a structurally related compound with a distinct retention time is ideal.

  • GC Vials: 2 mL clear or amber glass vials with PTFE-lined septa.

Sample Preparation

The objective of sample preparation is to dissolve the analyte in a suitable solvent at a concentration appropriate for GC-MS analysis, ensuring the sample is free of particulate matter.[6][7]

  • Stock Solution: Accurately weigh approximately 10 mg of each batch into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the weighed samples in the chosen solvent and dilute to the mark to obtain a concentration of 1 mg/mL.

  • Internal Standard Addition (if applicable): Spike each sample solution with a known concentration of the internal standard.

  • Working Solution: Prepare a final dilution (e.g., 10 µg/mL) based on the instrument's sensitivity and the desired on-column loading (typically around 10 ng for a 1 µL injection).[6]

  • Filtration/Centrifugation: If any particulates are observed, filter or centrifuge the samples before transferring them to GC vials to prevent blockage of the injection syringe and contamination of the GC system.[6][7]

GC-MS Instrumentation and Operating Parameters

The following parameters serve as a robust starting point and may be optimized for your specific instrument and column.

Gas Chromatograph (GC) Conditions:

  • Injector: Split/Splitless Inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1 (this can be adjusted based on the sample concentration to avoid detector saturation)

  • Carrier Gas: Helium (≥99.999% purity) at a constant flow of 1.0 mL/min

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a versatile choice for a wide range of semi-polar compounds.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes

    • Ramp: Increase at 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450 (to capture the molecular ion and key fragments of the analyte and potential impurities)

  • Scan Rate: ≥ 2 scans/second

  • Transfer Line Temperature: 280 °C

Data Analysis and Comparative Interpretation
  • Peak Identification: The primary peak should be identified as tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or a previously analyzed standard.[8] Impurity peaks are identified similarly.[3] The fragmentation patterns of pyrazole derivatives can be complex but often involve characteristic losses of HCN or N₂.[9][10]

  • Comparative Analysis: Overlay the Total Ion Chromatograms (TICs) of the different batches to visually assess differences in their impurity profiles.[11]

  • Quantification: For a semi-quantitative comparison, calculate the area percentage of each impurity relative to the main peak. For more accurate quantification, utilize the internal standard method by creating a calibration curve.

Visualizing the Analytical Workflow

GC_MS_Comparative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis and Comparison weighing Weigh Batches dissolving Dissolve in Solvent weighing->dissolving diluting Dilute to Working Concentration dissolving->diluting transfer Transfer to Vials diluting->transfer injection Inject 1 µL transfer->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (m/z 40-450) ionization->detection tic_generation Generate TICs detection->tic_generation peak_identification Identify Peaks (MS Library) tic_generation->peak_identification profile_comparison Compare Impurity Profiles peak_identification->profile_comparison quantification Quantify Impurities profile_comparison->quantification

Caption: Flowchart of the GC-MS workflow for the comparative analysis of different product batches.

Hypothetical Results and Discussion

To illustrate the application of this guide, consider a hypothetical analysis of two batches, designated Batch X and Batch Y.

Table 1: Hypothetical Comparative Data for Batch X and Batch Y

CompoundRetention Time (min)Batch X (% Area)Batch Y (% Area)Identification Confidence
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine12.3499.698.5High (MS Match)
Impurity A (Starting Material)9.870.10.7High (MS Match)
Impurity B (Isomeric By-product)12.510.20.5Tentative (Library Hit)
Unknown Impurity C11.45< 0.10.3Low
Interpretation of Hypothetical Data
  • Purity Assessment: Batch X demonstrates a higher overall purity (99.6%) in comparison to Batch Y (98.5%).

  • Impurity Profile Comparison: Batch Y contains significantly higher levels of both a known starting material (Impurity A) and a suspected isomeric by-product (Impurity B). The elevated level of the starting material in Batch Y may suggest an incomplete reaction during its synthesis, while the increased presence of the by-product could indicate suboptimal reaction conditions leading to side reactions.

  • Actionable Insights: The presence of a higher percentage of impurities, including an unknown, would likely render Batch Y less suitable for use in a cGMP (current Good Manufacturing Practice) environment without further purification and characterization of the unknown impurity. Batch X, with its higher purity, would be the preferred candidate for further development.

Chemical Structures

Chemical_Structures cluster_main_compound tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine cluster_impurity_example Example Impurity: Pyrazole main_compound main_compound impurity_compound impurity_compound

Caption: The chemical structure of the target analyte alongside a representative pyrazole-based impurity.

Conclusion and Best Practices

This guide has detailed a comprehensive GC-MS method for the comparative analysis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine batches. The provided protocol offers a solid foundation for quality control in research and pharmaceutical development.

Key Recommendations:
  • Method Validation: For use in a regulated setting, this method should be fully validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Reference Standards: The use of certified reference standards for both the main compound and known impurities is crucial for definitive identification and accurate quantification.

  • System Suitability: Prior to sample analysis, a system suitability test should be performed to ensure the GC-MS system is functioning correctly. This typically involves injecting a standard mixture to assess parameters like peak resolution, tailing factor, and signal-to-noise ratio.

  • Comprehensive Documentation: Meticulous record-keeping of all experimental parameters, sample preparation details, and data analysis procedures is essential for reproducibility and traceability.

By implementing this robust analytical methodology and adhering to best practices, scientists can confidently assess the quality and consistency of their chemical intermediates, a critical step in the development of safe and effective pharmaceutical products.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Al-Attas, A., et al. (2015).
  • LCGC International. (2022, August 1). New Perspectives on Comparative Analysis for Comprehensive Two-Dimensional Gas Chromatography.
  • Wang, B., et al. (2011).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Vázquez-Martínez, J., & López, M. G. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
  • PMC. (n.d.). Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • ResearchGate. (2023, February 23). How to compare data obtained by GC/MS method?.
  • ACS Publications. (2024, May 28). AntDAS-GCMS: A New Comprehensive Data Analysis Platform for GC–MS-Based Untargeted Metabolomics with the Advantage of Addressing the Time Shift Problem.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Organomation. (n.d.). Sample Preparation for GC-MS: A Guide.
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2024, April 25). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate.
  • TCI Chemicals. (n.d.). 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PMC. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.